An In-depth Technical Guide to the Core Mechanism of Action of BMS-182874, a Selective Endothelin-A Receptor Antagonist
An In-depth Technical Guide to the Core Mechanism of Action of BMS-182874, a Selective Endothelin-A Receptor Antagonist
A Note on the Investigated Compound: Initial searches for "BMS-182264" have predominantly identified this compound as a KATP (ATP-sensitive potassium channel) activator[1]. However, the detailed request for a technical guide on its mechanism of action, including signaling pathways and specific experimental protocols, aligns with the pharmacological profile of a G-protein coupled receptor antagonist. It is highly probable that the query pertains to BMS-182874 , a well-characterized, selective endothelin-A (ETA) receptor antagonist developed by Bristol-Myers Squibb[2][3][4]. This guide will, therefore, focus on the comprehensive mechanism of action of BMS-182874.
Introduction to BMS-182874 and the Endothelin System
The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptor subtypes (ETA and ETB), is a critical regulator of vascular tone and cellular growth[5]. The aberrant activation of this system, particularly through the ETA receptor, is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension and heart failure[6][7]. BMS-182874, chemically known as 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide, emerged from research efforts to develop orally active, nonpeptide antagonists selective for the ETA receptor[4]. Its selectivity allows for the targeted inhibition of the detrimental effects of endothelin-1 (ET-1), such as vasoconstriction and smooth muscle cell proliferation, making it an invaluable tool for both preclinical research and as a progenitor for therapeutic agents[3][4].
Molecular Mechanism of Action: Competitive Antagonism at the ETA Receptor
BMS-182874 exerts its pharmacological effects through competitive antagonism at the ETA receptor. This means it binds reversibly to the same site as the endogenous ligand, ET-1, but does not activate the receptor. By occupying the binding site, BMS-182874 prevents ET-1 from initiating the downstream signaling cascade.
Binding Affinity and Selectivity
The efficacy of a receptor antagonist is defined by its binding affinity (Ki) and its selectivity for the target receptor over other receptors. BMS-182874 demonstrates high affinity and selectivity for the ETA receptor.
| Receptor Subtype | Cell Line/Tissue | Binding Affinity (Ki) | Source |
| ETA (rat) | Vascular Smooth Muscle A10 Cells | 61 nM | [4] |
| ETA (human) | CHO cells expressing human ETA | 48 nM | [4] |
| ETB | Various | > 50 µM | [4] |
This table summarizes the binding affinity of BMS-182874 for endothelin receptor subtypes.
The significant difference in binding affinity, with a Ki in the nanomolar range for ETA and in the micromolar range for ETB, underscores the high selectivity of BMS-182874. This selectivity is crucial as the ETB receptor is involved in vasodilation through nitric oxide release, and its blockade can be undesirable in certain therapeutic contexts.
Downstream Signaling Pathways Attenuated by BMS-182874
Activation of the ETA receptor by ET-1 initiates a well-defined signaling cascade primarily through the Gq/11 family of G-proteins. BMS-182874, by blocking this initial step, effectively inhibits all subsequent downstream events.
The primary signaling pathway inhibited by BMS-182874 is:
-
Gq/11 Protein Activation: Upon ET-1 binding, the ETA receptor undergoes a conformational change, activating the heterotrimeric G-protein Gq/11.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates numerous downstream targets, leading to cellular responses like smooth muscle contraction and proliferation.
BMS-182874's antagonism of the ETA receptor prevents the generation of IP3 and the subsequent mobilization of intracellular calcium, which are key measurable outcomes of receptor activation[4].
Caption: BMS-182874 competitively blocks ET-1 binding to the ETA receptor.
Experimental Protocols for Characterizing BMS-182874 Activity
The mechanism of action of BMS-182874 can be elucidated through a series of well-established in vitro assays. These protocols are designed to be self-validating by including appropriate controls and providing quantifiable endpoints.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) and selectivity of BMS-182874 for the ETA receptor.
Principle: This competitive binding assay measures the ability of unlabeled BMS-182874 to displace a radiolabeled ligand (e.g., [125I]ET-1) from the ETA receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO cells stably expressing human ETA receptors).
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand ([125I]ET-1).
-
Add increasing concentrations of unlabeled BMS-182874 (the competitor).
-
To determine non-specific binding, add a high concentration of an unlabeled ET-1 analog to a separate set of wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation and Filtration:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of BMS-182874.
-
Plot the specific binding as a function of the log concentration of BMS-182874 to generate a competition curve.
-
Calculate the IC50 (the concentration of BMS-182874 that inhibits 50% of specific binding) from the curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To functionally assess the antagonist activity of BMS-182874 by measuring its ability to block ET-1-induced increases in intracellular calcium.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. The fluorescence intensity increases upon binding to free cytosolic calcium. BMS-182874 should inhibit the fluorescence increase typically seen after stimulation with ET-1.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate cells expressing ETA receptors (e.g., vascular smooth muscle A10 cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with an assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Add varying concentrations of BMS-182874 to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading for each well.
-
Inject a fixed concentration of ET-1 (typically the EC80, the concentration that elicits 80% of the maximal response) into the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.
-
-
Data Analysis:
-
The data is typically expressed as the peak fluorescence response after agonist addition.
-
Plot the peak response as a function of the log concentration of BMS-182874.
-
Determine the IC50 value, which represents the concentration of BMS-182874 that inhibits 50% of the ET-1-induced calcium response.
-
Calculate the antagonist dissociation constant (KB) using the Schild equation for competitive antagonists.
-
Caption: Workflow for characterizing BMS-182874's mechanism of action.
Conclusion
BMS-182874 is a potent and selective competitive antagonist of the endothelin-A receptor. Its mechanism of action is centered on its ability to occupy the ET-1 binding site on the ETA receptor, thereby preventing Gq/11-mediated activation of phospholipase C and the subsequent mobilization of intracellular calcium. This targeted blockade of a key signaling pathway in vascular smooth muscle has established BMS-182874 as a foundational tool for investigating the role of the endothelin system in health and disease. The experimental protocols detailed herein provide a robust framework for quantifying its binding affinity and functional antagonism, ensuring a comprehensive understanding of its core mechanism.
References
-
Patsnap Synapse. BMS-182264 - Drug Targets, Indications, Patents. [Link]
-
Ortiz, M. C., & Rivas, C. M. (2004). Endothelin receptor antagonists: another potential alternative for cardiovascular diseases. Hypertension, 43(2), 180-182. [Link]
-
National Center for Biotechnology Information. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
Moreland, S. (1994). Endothelin receptor antagonists: a brief review. Canadian journal of physiology and pharmacology, 72(11), 1469–1471. [Link]
-
Pan, L. C., et al. (1995). Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries. Arteriosclerosis, thrombosis, and vascular biology, 15(9), 1396–1402. [Link]
-
Webb, M. L., et al. (1995). BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 272(3), 1124–1134. [Link]
Sources
- 1. BMS-182264 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelin receptor antagonists: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
